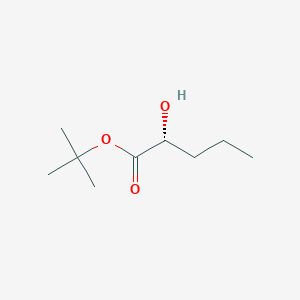
2-(Benzyloxy)-1,3,5-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxy compounds are generally organic compounds that contain a benzyloxy group. This group consists of a benzene ring attached to an oxygen atom, which is in turn attached to another molecule .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, benzyloxy compounds can be synthesized through various methods. For instance, bromination, benzyl protection, and halogen exchange reactions have been used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of benzyloxy compounds is characterized by the presence of a benzene ring attached to an oxygen atom. The specific structure of “this compound” would include three chlorine atoms attached to the benzene ring .Chemical Reactions Analysis
Benzyloxy compounds can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Benzyloxy compounds can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, some compounds exhibit thermal stability, while others are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Intermediate in Organic Synthesis: 2-(Benzyloxy)-1,3,5-trichlorobenzene is a key intermediate in organic synthesis, facilitating the introduction of various functional groups through protection and deprotection strategies. Its utility spans across pharmaceuticals, pesticides, and organic material synthesis due to its versatile reactivity (H. We, 2015).
- Oxidation Behavior: The compound's role in the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, using V2O5/TiO2 catalysts, has been explored. It demonstrates the impact of molecular structure on oxidation rates, highlighting its importance in environmental catalysis (Jian Wang et al., 2015).
Environmental Science
- Dechlorination Processes: A novel method for the dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, in organic solvents has been developed, showcasing efficient benzene production. This process highlights the compound's relevance in environmental remediation efforts (J. Rodríguez & A. Lafuente, 2002).
Material Science
- Synthesis of Star-shaped Molecules: Research has extended into the synthesis of star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups. These molecules exhibit interesting properties such as liquid crystals, optical, solvatofluorochromic, and electrochemical characteristics, demonstrating the compound's utility in the development of functional materials (Felipe A. Olate et al., 2017).
Biodegradation
- Microbial Transformation: The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, is their reductive dechlorination to lower chlorinated benzenes under anaerobic conditions, highlighting the compound's significance in studying microbial degradation pathways and environmental pollution control (L. Adrian et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, research into benzyloxy compounds continues to be an active area of study. For example, new methods of synthesis are being developed, and these compounds are being explored for various applications, including their use in the preparation of other complex organic compounds .
Propiedades
IUPAC Name |
1,3,5-trichloro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWCAZZLRXJNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














